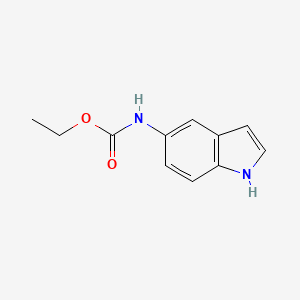
ethyl 1H-indol-5-ylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1H-indol-5-ylcarbamate is a useful research compound. Its molecular formula is C11H12N2O2 and its molecular weight is 204.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
Ethyl 1H-indol-5-ylcarbamate serves as a versatile scaffold in the design of novel pharmaceutical agents. The indole structure is known for its ability to mimic various biological molecules, making it a valuable component in drug development.
Anticancer Activity
Research has demonstrated that derivatives of indole, including this compound, exhibit significant anticancer properties. For instance, studies have shown that certain indole derivatives can inhibit cancer cell proliferation through various mechanisms:
- Mechanism of Action : Indole derivatives often act by modulating signaling pathways involved in cell growth and apoptosis.
- Case Study : A study synthesized α-indolylacrylate derivatives that showed potential as anticancer agents, indicating the efficacy of indole-based compounds in targeting cancer cells .
Anti-inflammatory Properties
This compound has been explored for its anti-inflammatory effects, particularly through the inhibition of enzymes such as lipoxygenase.
- Research Findings : Compounds derived from the indole structure have been shown to inhibit the activity of 5-lipoxygenase, an enzyme linked to inflammatory processes . This suggests that this compound could be a candidate for developing anti-inflammatory drugs.
Biological Applications
The biological applications of this compound extend beyond medicinal uses into areas such as biochemistry and molecular biology.
Enzyme Inhibition
Indoles are known to interact with various enzymes, which makes them suitable for developing inhibitors that can modulate enzyme activity.
- Example : this compound derivatives have been studied for their ability to inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders.
Antimicrobial Activity
Indole derivatives have shown promise in antimicrobial applications due to their ability to disrupt bacterial cell functions.
- Case Study : A review highlighted the broad spectrum of biological activities exhibited by indole derivatives, including significant antimicrobial effects against various pathogens . This positions this compound as a potential candidate for developing new antimicrobial agents.
Synthesis and Optimization
The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity.
Synthetic Pathways
The compound can be synthesized through various methods, often involving the reaction of indole derivatives with carbamates under specific conditions to achieve high yields.
| Synthetic Method | Yield (%) | Conditions |
|---|---|---|
| Method A | 91 | 80°C for 2 hours |
| Method B | 87 | Room temperature |
Development of Novel Derivatives
Continued synthesis of novel derivatives could enhance the pharmacological profile of this compound, potentially leading to more effective therapeutic agents.
Clinical Trials
Further studies, including preclinical and clinical trials, are essential to establish the safety and efficacy of this compound in human subjects.
Propiedades
Fórmula molecular |
C11H12N2O2 |
|---|---|
Peso molecular |
204.22 g/mol |
Nombre IUPAC |
ethyl N-(1H-indol-5-yl)carbamate |
InChI |
InChI=1S/C11H12N2O2/c1-2-15-11(14)13-9-3-4-10-8(7-9)5-6-12-10/h3-7,12H,2H2,1H3,(H,13,14) |
Clave InChI |
LHOHLPPMYZSNCA-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)NC1=CC2=C(C=C1)NC=C2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













